Computed Lipophilicity (XLogP3): Branched sec-Butyl vs. Linear n-Butyl Substitution Divergence
The target compound 1-(butan-2-yl)-4-isocyanobenzene exhibits a PubChem-computed XLogP3 value of 3.2, compared with a reported LogP of 2.81 for the linear n-butyl regioisomer 1-butyl-4-isocyanobenzene (CAS 141399-15-7) [1]. This ΔLogP of +0.39 for the branched isomer is consistent with the known physicochemical principle that branching reduces molecular surface area exposure to polar solvent relative to linear alkyl chains of equal carbon count, thereby increasing effective lipophilicity. For reference, the smaller 4-methylphenyl isocyanide (CAS 7175-47-5) has a reported LogP of approximately 1.78, and unsubstituted phenyl isocyanide is substantially more polar .
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 1-Butyl-4-isocyanobenzene (linear n-butyl isomer): LogP = 2.81; 4-Methylphenyl isocyanide: LogP ≈ 1.78 |
| Quantified Difference | ΔLogP = +0.39 vs. n-butyl isomer; ΔLogP ≈ +1.4 vs. 4-methylphenyl analog |
| Conditions | Computed values from PubChem (XLogP3 3.0, 2021.05.07 release) and chemsrc reported LogP data; experimental shake-flask LogP not available for these compounds |
Why This Matters
A LogP difference of ~0.4 units translates to approximately 2.5× higher octanol partitioning, which materially affects chromatographic retention time, membrane permeability in cell-based assays, and compound library design for drug discovery where Lipinski compliance (LogP ≤5) is desired—the sec-butyl isomer provides higher lipophilicity than the n-butyl analog without exceeding drug-like thresholds.
- [1] PubChem Compound Summary for CID 3621218, 1-(Butan-2-yl)-4-isocyanobenzene. Computed XLogP3 = 3.2. National Center for Biotechnology Information. View Source
